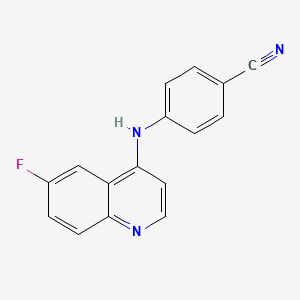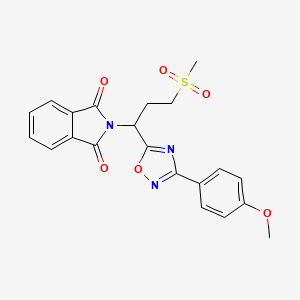
5-Fluoro-2-(oxan-4-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(oxan-4-yloxy)pyrimidine is a fluorinated pyrimidine . Fluoropyrimidines are a general class of organic compounds in which the substituent(s) around a pyrimidine ring include at least one fluorine atom . They are often used as antimetabolites and anticancer medications .
Synthesis Analysis
The synthesis of fluorinated pyrimidines like 5-Fluorouracil (5-FU), a widely used fluoropyrimidine, involves methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . A series of 5-fluoro-2-oxindole derivatives were synthesized for the development of novel α-glucosidase inhibitors .Molecular Structure Analysis
The molecular structure of fluoropyrimidines has been studied extensively. Computational spectroscopic analytical items (IR, NMR, and UV–Vis) were calculated using popular DFT methods . Quantum and chemical parameters were calculated and molecular electrostatic surface potential (MEP) was studied .Chemical Reactions Analysis
Fluoropyrimidines, such as 5-FU, have been shown to perturb nucleic acid structure and dynamics, resulting from both computational and experimental studies . They inhibit thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP) .Physical And Chemical Properties Analysis
The effects of fluorine on the biological activities of drug-like molecules result, in part, from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation . The strength of the C–F bond and the relatively small size of fluorine relative to other potential substituents are also important .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including derivatives like 5-Fluoro-2-(oxan-4-yloxy)pyrimidine, have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory agents with enhanced activities and minimal toxicity.
Antiviral Activities
The pyrimidine scaffold is a common feature in compounds with antiviral activities. Derivatives of 5-Fluoro-2-(oxan-4-yloxy)pyrimidine could be designed to target specific viral proteins or replication mechanisms, offering a pathway for the development of novel antiviral drugs .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various cancers, as they can interfere with the signaling pathways that promote tumor growth and survival. Pyrimidine derivatives are often used as kinase inhibitors due to their ability to bind to the ATP-binding site of kinases. Research into 5-Fluoro-2-(oxan-4-yloxy)pyrimidine could lead to the discovery of new kinase inhibitors .
Immunomodulatory Effects
Immunosuppressive agents are important in preventing organ transplant rejection and treating autoimmune diseases. Pyrimidine derivatives have shown potential as immunomodulatory agents, and further research into 5-Fluoro-2-(oxan-4-yloxy)pyrimidine could contribute to this field .
Anti-Fibrotic Activities
Fibrosis is a pathological condition characterized by excessive tissue scarring. Some pyrimidine derivatives have demonstrated better anti-fibrotic activities than existing drugs like Pirfenidone. Exploring the effects of 5-Fluoro-2-(oxan-4-yloxy)pyrimidine in this context could lead to the development of new treatments for fibrotic diseases .
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding the pharmacological effects of chemical compounds. By analyzing the relationship between the chemical structure of 5-Fluoro-2-(oxan-4-yloxy)pyrimidine and its biological activity, researchers can design more effective drugs with targeted therapeutic effects .
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-(oxan-4-yloxy)pyrimidine, a fluorinated pyrimidine, is thymidylate synthase (TS) . TS is an essential enzyme in DNA synthesis, converting deoxyuridylic acid to thymidylic acid . In addition to TS, other targets include RNA modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .
Mode of Action
5-Fluoro-2-(oxan-4-yloxy)pyrimidine inhibits TS by its metabolite 5-fluoro-2′-deoxyuridine-5′- O -monophosphate (FdUMP) . This inhibition disrupts DNA synthesis, leading to cell death . Furthermore, it inhibits RNA modifying enzymes, affecting RNA structure and dynamics .
Biochemical Pathways
The compound affects the nucleotide synthesis pathway by inhibiting TS . This results in a decrease in thymidine monophosphate, a crucial component of DNA . It also perturbs RNA structure and dynamics, affecting protein synthesis .
Pharmacokinetics
They are metabolized in the liver and excreted in urine .
Result of Action
The inhibition of TS and disruption of DNA and RNA synthesis lead to cell death , making 5-Fluoro-2-(oxan-4-yloxy)pyrimidine effective against cancer cells . It also affects RNA structure and dynamics, leading to changes in protein synthesis .
Action Environment
The action of 5-Fluoro-2-(oxan-4-yloxy)pyrimidine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, the compound’s stability and efficacy can be affected by pH and temperature .
Future Directions
properties
IUPAC Name |
5-fluoro-2-(oxan-4-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c10-7-5-11-9(12-6-7)14-8-1-3-13-4-2-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSFJDZYNCAGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(oxan-4-yloxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2853339.png)
amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2853340.png)
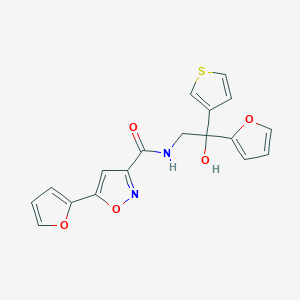

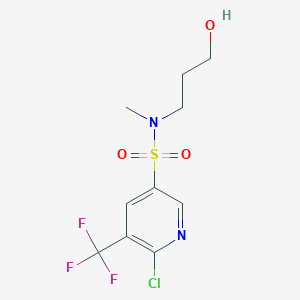

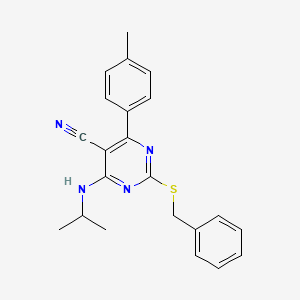
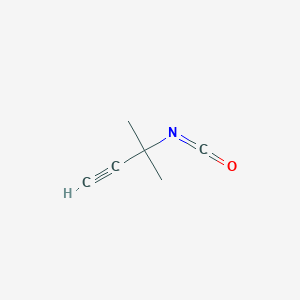
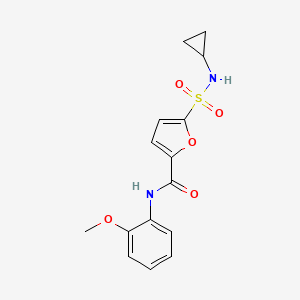

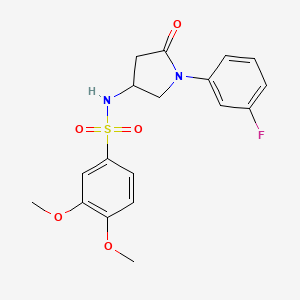
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2853360.png)
